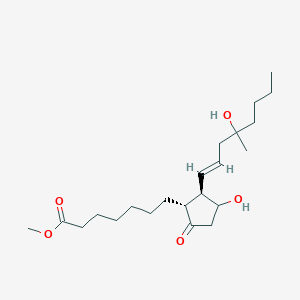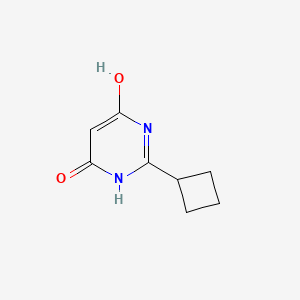
Bis(adamantan-1-yl)oxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(adamantan-1-yl)oxamide: is a compound that features two adamantane groups attached to an oxamide core. Adamantane is a highly symmetrical and rigid polycyclic hydrocarbon, known for its stability and unique structural properties. The incorporation of adamantane groups into various compounds often enhances their stability, lipophilicity, and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of bis(adamantan-1-yl)oxamide typically involves the reaction of adamantane derivatives with oxalyl chloride and amines. One common method includes the reaction of adamantane-1-carboxylic acid with oxalyl chloride to form adamantane-1-carbonyl chloride, which is then reacted with an amine to produce the desired oxamide . The reaction is usually carried out in an inert solvent like methylene chloride under mild conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions: Bis(adamantan-1-yl)oxamide can undergo various chemical reactions, including:
Oxidation: The adamantane groups can be oxidized to form hydroxyl or ketone derivatives.
Reduction: The oxamide core can be reduced to form amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃) can be used under controlled conditions.
Major Products:
Oxidation: Hydroxylated or ketone derivatives of adamantane.
Reduction: Amines derived from the oxamide core.
Substitution: Halogenated or nitrated adamantane derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Bis(adamantan-1-yl)oxamide is used as a building block in organic synthesis due to its stability and unique structural properties. It serves as a precursor for the synthesis of more complex molecules .
Biology and Medicine: The adamantane groups enhance the lipophilicity and stability of drug molecules, making them more effective in crossing biological membranes .
Industry: In the industrial sector, this compound can be used in the production of advanced materials, including polymers and coatings, due to its rigidity and thermal stability .
Mecanismo De Acción
The mechanism of action of bis(adamantan-1-yl)oxamide is largely dependent on its structural features. The adamantane groups provide a rigid and stable framework that can interact with various molecular targets. The oxamide core can form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity . The compound can disrupt enzyme activity, inhibit protein-protein interactions, and modulate signaling pathways .
Comparación Con Compuestos Similares
Adamantane: The parent hydrocarbon, known for its stability and use in antiviral drugs.
1,3-Bis(adamantan-1-yl)acetone: A related compound with two adamantane groups attached to an acetone core.
Adamantane-derived Schiff bases: Compounds with adamantane groups attached to Schiff bases, known for their diverse therapeutic applications.
Uniqueness: Bis(adamantan-1-yl)oxamide stands out due to its oxamide core, which provides additional hydrogen bonding capabilities and enhances its potential for biological interactions. The presence of two adamantane groups further increases its stability and lipophilicity, making it a valuable compound in various scientific and industrial applications .
Propiedades
Fórmula molecular |
C22H32N2O2 |
|---|---|
Peso molecular |
356.5 g/mol |
Nombre IUPAC |
N,N'-bis(1-adamantyl)oxamide |
InChI |
InChI=1S/C22H32N2O2/c25-19(23-21-7-13-1-14(8-21)3-15(2-13)9-21)20(26)24-22-10-16-4-17(11-22)6-18(5-16)12-22/h13-18H,1-12H2,(H,23,25)(H,24,26) |
Clave InChI |
WZSLZOBFOVJLHJ-UHFFFAOYSA-N |
SMILES canónico |
C1C2CC3CC1CC(C2)(C3)NC(=O)C(=O)NC45CC6CC(C4)CC(C6)C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


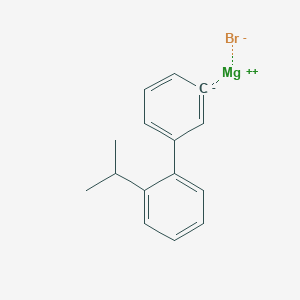
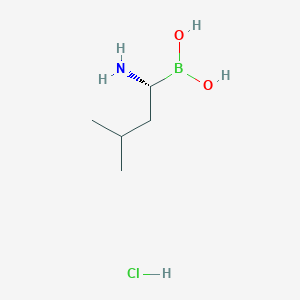
![2-[(3,7,12-Trihydroxy-24-oxocholan-24-yl)amino]ethanesulfonate sodium salt](/img/structure/B14888015.png)
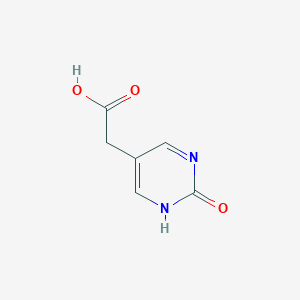
![6'-Chlorospiro[azetidine-3,2'-chroman]-4'-one hydrochloride](/img/structure/B14888027.png)
![3-[(Diethylamino)methyl]phenylZinc bromide](/img/structure/B14888037.png)
![(1R,2R,3R,5S)-N-Methoxy-N,2,6,6-tetramethylbicyclo[3.1.1]heptane-3-carboxamide](/img/structure/B14888040.png)

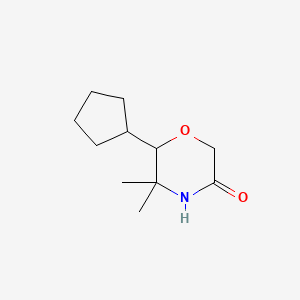
![(hexahydro-1H-pyrrolo[1,2-a]azepin-9a(5H)-yl)methanol](/img/structure/B14888053.png)
